10-(Furan-2-ylmethyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(Furan-2-ylmethyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one is a heterocyclic compound that features a fused imidazoquinazoline core with a furan ring attached via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(Furan-2-ylmethyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and palladium-catalyzed reactions to ensure high efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
10-(Furan-2-ylmethyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under specific conditions.
Reduction: The compound can be reduced to modify the imidazoquinazoline core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction can lead to dihydro derivatives .
Scientific Research Applications
10-(Furan-2-ylmethyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism by which 10-(Furan-2-ylmethyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The furan ring and imidazoquinazoline core can interact with biological macromolecules, leading to inhibition or activation of specific pathways . These interactions are often mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
2-(2-Furanylmethyl)-5-methylfuran: Another furan derivative with different substitution patterns.
8-Chloro-N-(furan-2-ylmethyl)quinazolin-4-amine: A quinazoline derivative with a similar furan substitution.
Uniqueness
10-(Furan-2-ylmethyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(10H)-one is unique due to its fused imidazoquinazoline core, which imparts distinct chemical and biological properties. This structural feature differentiates it from other furan derivatives and quinazoline compounds, making it a valuable molecule for various applications .
Properties
CAS No. |
55536-49-7 |
---|---|
Molecular Formula |
C15H13N3O2 |
Molecular Weight |
267.28 g/mol |
IUPAC Name |
10-(furan-2-ylmethyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5-one |
InChI |
InChI=1S/C15H13N3O2/c19-14-12-5-1-2-6-13(12)18(10-11-4-3-9-20-11)15-16-7-8-17(14)15/h1-6,9H,7-8,10H2 |
InChI Key |
ATWQPAHAEYGEAY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=O)C3=CC=CC=C3N(C2=N1)CC4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.